Cas no 325987-68-6 ((1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate)

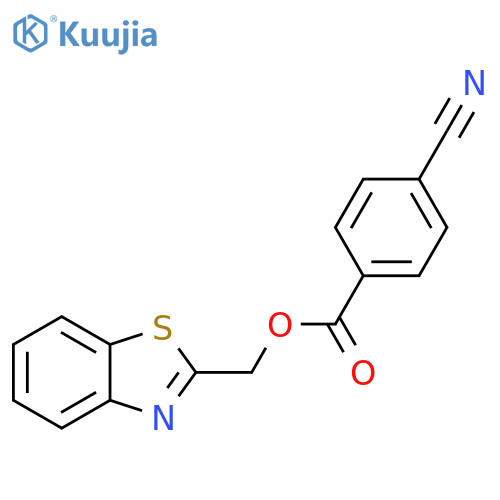

325987-68-6 structure

商品名:(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate 化学的及び物理的性質

名前と識別子

-

- (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate

- HMS1413N11

- AKOS001210483

- Z18372003

- SR-01000005123

- SR-01000005123-1

- IFLab1_000649

- 325987-68-6

- benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate

- IDI1_008868

- 1,3-benzothiazol-2-ylmethyl 4-cyanobenzoate

- F0193-0080

- Benzoic acid, 4-cyano-, 2-benzothiazolylmethyl ester

-

- インチ: 1S/C16H10N2O2S/c17-9-11-5-7-12(8-6-11)16(19)20-10-15-18-13-3-1-2-4-14(13)21-15/h1-8H,10H2

- InChIKey: JEFREUIMXXYHMH-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=NC2=CC=CC=C2S1)(=O)C1=CC=C(C#N)C=C1

計算された属性

- せいみつぶんしりょう: 294.04629874g/mol

- どういたいしつりょう: 294.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.38±0.1 g/cm3(Predicted)

- ふってん: 505.8±35.0 °C(Predicted)

- 酸性度係数(pKa): 0.22±0.10(Predicted)

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0193-0080-10mg |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-40mg |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 40mg |

$140.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-25mg |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 25mg |

$109.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-10μmol |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 10μmol |

$69.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-15mg |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 15mg |

$89.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-2μmol |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-5μmol |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-20μmol |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 20μmol |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-2mg |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F0193-0080-1mg |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate |

325987-68-6 | 90%+ | 1mg |

$54.0 | 2023-08-13 |

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

325987-68-6 ((1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2230780-65-9(IL-17A antagonist 3)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量